molecular formula C19H17N3O4 B7703670 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide

Cat. No. B7703670
M. Wt: 351.4 g/mol
InChI Key: PMUGCZCFWXLBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inducing apoptosis (cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to possess antioxidant and anti-inflammatory activities. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is its versatility in various fields of research. Its ability to inhibit cancer cell growth, bind to proteins and DNA, and act as a building block for novel materials make it an attractive compound for researchers. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide. One potential direction is the synthesis of analogs with improved solubility and reduced toxicity. Another direction is the exploration of the compound's potential applications in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets for the treatment of various diseases.

Synthesis Methods

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-6-methylquinoline, N-methyl-3-nitrobenzamide, and paraformaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential to treat diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been used as a probe to study the binding of proteins and DNA. In materials science, this compound has been utilized as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-6-7-17-14(8-12)9-15(18(23)20-17)11-21(2)19(24)13-4-3-5-16(10-13)22(25)26/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUGCZCFWXLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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